ethyl 2-[(4-nitrobenzoyl)amino]benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(4-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-2-23-16(20)13-5-3-4-6-14(13)17-15(19)11-7-9-12(10-8-11)18(21)22/h3-10H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWBZRKMYFWJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Ethyl 2 4 Nitrobenzoyl Amino Benzoate
Strategic Design of Precursors for Amide and Ester Formation
The logical approach to synthesizing the target compound involves preparing two key intermediates that will be coupled in a subsequent step. The design focuses on having an amine group on one precursor and a reactive carboxylic acid derivative on the other, with the ester group pre-installed on the appropriate fragment.
The primary precursors for the synthesis are ethyl 2-aminobenzoate (B8764639) (ethyl anthranilate) and 4-nitrobenzoyl chloride.
Ethyl Anthranilate: This compound is a derivative of anthranilic acid and is commercially available. However, it can be synthesized through several laboratory and industrial methods. One common method is the Fischer esterification of anthranilic acid with ethanol (B145695) in the presence of an acid catalyst like concentrated sulfuric acid or hydrochloric acid. siliconeoil.com.cn Another industrial route starts from the cheaper raw material phthalic anhydride, which undergoes amidation and esterification in a two-step process to yield ethyl anthranilate with high purity. siliconeoil.com.cn More novel, metal-free multicomponent reactions have also been developed, utilizing 2-nitrobenzaldehyde, malononitrile, and an alcohol to produce anthranilate esters. rsc.org
4-Nitrobenzoyl Chloride: This key intermediate is a reactive acyl chloride used to introduce the 4-nitrobenzoyl group. It is typically prepared from 4-nitrobenzoic acid. The conversion is commonly achieved by reacting the carboxylic acid with a chlorinating agent. While thionyl chloride is a common reagent for converting carboxylic acids to acid chlorides, its use with aromatic acids bearing electron-withdrawing groups can be less effective. tandfonline.com Therefore, phosphorus pentachloride is frequently used, providing the acid chloride in high yield. prepchem.comorgsyn.org A convenient alternative involves refluxing 4-nitrobenzoic acid with two equivalents of thionyl chloride, which can also produce a near-quantitative yield. tandfonline.com
Table 1: Comparison of Synthetic Methods for 4-Nitrobenzoyl Chloride
| Starting Material | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Nitrobenzoic Acid | Phosphorus Pentachloride | Heat on a water bath | 90% | prepchem.com |
| 4-Nitrobenzoic Acid | Thionyl Chloride (excess) | Reflux | Excellent yields | orgsyn.org |
This table provides a summary of common laboratory methods for the preparation of a key synthetic precursor.
The synthesis of the ethyl anthranilate precursor often begins with a nitro-substituted aromatic compound. For instance, ethyl 2-aminobenzoate can be prepared from its corresponding nitro compound, ethyl 2-nitrobenzoate. This transformation requires the selective reduction of the nitro group while leaving the ester functional group intact.
Several methods are available for this selective reduction. A widely used laboratory method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as platinum oxide or palladium on carbon. orgsyn.org This method is highly efficient, often providing quantitative yields in a short time. orgsyn.org Other reduction systems include using tin in alcoholic hydrochloric acid or iron in acidic water. orgsyn.org A modern and effective method involves the use of indium metal in an aqueous solution of ethanol and ammonium (B1175870) chloride, which provides good yields and shows useful selectivity. orgsyn.org
Table 2: Selected Methods for the Reduction of Ethyl 4-Nitrobenzoate (B1230335) to Ethyl 4-Aminobenzoate (B8803810)
| Reagent(s) | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| H₂, Platinum Oxide | 95% Ethanol | Hydrogenation apparatus | 91-100% | orgsyn.org |
| Indium Powder, NH₄Cl | Ethanol/Water | Reflux | 90% | orgsyn.org |
This table illustrates various methods for synthesizing an aminobenzoate precursor from its nitro analogue, a key step in precursor design.
Optimized Condensation Reactions for Amide Bond Formation
The central step in constructing ethyl 2-[(4-nitrobenzoyl)amino]benzoate is the formation of the amide bond. This is achieved by coupling the two previously prepared intermediates.
The reaction between the amino group of ethyl 2-aminobenzoate and the highly reactive acyl chloride group of 4-nitrobenzoyl chloride is a classic nucleophilic acyl substitution. This specific transformation is an example of the Schotten-Baumann reaction. vedantu.comtestbook.com First described in 1883, this method is widely used for the synthesis of amides from amines and acyl chlorides. testbook.com
The mechanism involves the nucleophilic nitrogen atom of the amine attacking the electrophilic carbonyl carbon of the acyl chloride. byjus.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A proton is lost from the nitrogen atom, typically facilitated by a base, to yield the final, neutral amide product along with hydrochloric acid as a byproduct. byjus.com
The conditions for the Schotten-Baumann reaction are critical for achieving high yields and purity. The reaction is base-catalyzed, and the base plays two crucial roles. byjus.compw.live Firstly, it neutralizes the hydrochloric acid generated during the reaction, which prevents the protonation of the starting amine, keeping it available to react. pw.live Secondly, it can help deprotonate the intermediate, driving the reaction toward the product. byjus.com
Table 3: Typical Conditions for Schotten-Baumann Reaction
| Component | Role/Type | Examples | Purpose/Effect | Reference |
|---|---|---|---|---|
| Base | Catalyst & Acid Scavenger | Aqueous NaOH, Pyridine (B92270) | Neutralizes HCl byproduct; shifts equilibrium towards amide formation. Pyridine can enhance the reactivity of the acyl chloride. | testbook.combyjus.compw.live |
| Solvent | Reaction Medium | Biphasic: Water and an immiscible organic solvent (e.g., dichloromethane, diethyl ether) | Separates the organic reactants/product from the aqueous base and salt byproduct. | testbook.com |
| Temperature | Reaction Control | Typically room temperature or slightly cooled | Controls reaction rate and minimizes side reactions. | - |
| Catalyst (optional) | Rate Enhancement | Phase Transfer Catalysts (e.g., quaternary ammonium salts) | Increases reaction rate in biphasic systems by transporting the hydroxide (B78521) ion into the organic phase. | jchemlett.com |
This table summarizes the key reaction parameters and their functions in optimizing the amide bond formation step.
Typically, the reaction is performed under "Schotten-Baumann conditions," which refers to a two-phase system composed of water and an immiscible organic solvent. testbook.com The amine and acyl chloride are dissolved in the organic solvent, while a base like sodium hydroxide is dissolved in the aqueous phase. testbook.com Vigorous stirring is required to facilitate the reaction at the interface of the two layers. Alternatively, an organic base like pyridine can be used, which may also act as the solvent. byjus.com
Esterification Approaches for Carboxylate Moiety Construction
While the most direct synthesis involves starting with the pre-formed ester (ethyl anthranilate), an alternative pathway exists. This route would first involve the amidation of anthranilic acid with 4-nitrobenzoyl chloride to form the intermediate carboxylic acid, 2-[(4-nitrobenzoyl)amino]benzoic acid. The final step would then be the esterification of this intermediate.
This esterification is typically accomplished through the Fischer-Speier esterification method. scirp.org This involves heating the carboxylic acid in an excess of the desired alcohol (in this case, ethanol) with a strong acid catalyst. iajpr.comlibretexts.org
Key factors for a successful esterification include:
Catalyst: Concentrated sulfuric acid is a common and effective catalyst. libretexts.org
Reaction Conditions: The reaction mixture is usually heated to reflux for a period to drive the reaction towards completion. iajpr.comrsc.org
Equilibrium: Since esterification is a reversible reaction, using a large excess of the alcohol (ethanol) helps to shift the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's Principle. libretexts.org
After the reaction, an aqueous workup is performed to neutralize the acid catalyst and remove excess alcohol, followed by extraction and purification of the final ester product. libretexts.orgrsc.org
Direct Esterification and Transesterification Strategies
Direct Esterification: The most common method for synthesizing the ethyl 2-aminobenzoate precursor is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating 2-aminobenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. chegg.comcerritos.edu The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (ethanol) and sometimes by removing the water formed during the reaction. chegg.comgoogle.com
Transesterification: An alternative route to ethyl 2-aminobenzoate is through transesterification. This process involves converting a different ester of 2-aminobenzoic acid, such as methyl 2-aminobenzoate, into the desired ethyl ester. The reaction is carried out by heating the methyl ester with an excess of ethanol in the presence of either an acid or a base catalyst. google.com For instance, refluxing methyl anthranilate with ethanol and a catalyst like potassium carbonate can yield ethyl anthranilate. google.com This method is also an equilibrium process, and driving it to completion requires the removal of the lower-boiling alcohol byproduct (methanol in this case). google.com
Purification Techniques and Yield Optimization for High-Purity Derivatives
Purification Techniques: After the synthesis of this compound, purification is essential to remove unreacted starting materials, byproducts, and residual solvents.
Recrystallization: This is the most common method for purifying crude solid products like benzanilides. researchgate.netanswers.com The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is often a suitable solvent for recrystallizing benzanilides. answers.com The process involves dissolving the crude product in a minimum amount of hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly, which causes the pure compound to crystallize. mt.com Sometimes a mixed solvent system is employed to achieve optimal solubility characteristics. uobaghdad.edu.iq
Column Chromatography: For achieving very high purity or separating mixtures that are difficult to resolve by recrystallization, silica (B1680970) gel column chromatography is used. The crude product is loaded onto a column of silica gel and eluted with a mixture of solvents (mobile phase), separating components based on their differential adsorption to the silica. thieme-connect.com
Yield Optimization: Maximizing the yield of high-purity this compound depends on carefully controlling several reaction parameters.
| Strategy | Description | Rationale |
| Control of Stoichiometry | Using a slight excess of the acylating agent (4-nitrobenzoyl chloride) can help drive the reaction to completion. | Ensures the complete consumption of the more valuable amine starting material. youtube.com |
| Base Selection and Addition | Employing an appropriate base (e.g., aqueous NaOH, pyridine) is crucial. The base neutralizes the HCl generated, preventing the protonation of the unreacted amine, which would render it non-nucleophilic. organic-chemistry.org | Maintaining a basic or neutral pH ensures the amine remains an effective nucleophile throughout the reaction. iitk.ac.in |
| Temperature Control | The reaction is often performed at low temperatures (e.g., in an ice bath) initially, especially during the addition of the reactive acyl chloride. | This helps to control the exothermic reaction, minimize side reactions, and prevent the hydrolysis of the acyl chloride. |
| Efficient Mixing | Vigorous stirring is necessary, particularly in biphasic systems (like the Schotten-Baumann reaction with an organic solvent and aqueous base), to ensure maximum contact between reactants. chemistnotes.com | Promotes higher reaction rates and leads to a more complete reaction. |
| Purity of Reagents | Using high-purity starting materials (ethyl 2-aminobenzoate and 4-nitrobenzoyl chloride) is essential. | Impurities in the starting materials can lead to unwanted side products, complicating purification and reducing the final yield. |
Advanced Synthetic Strategies for Analogues and Derivatives
Regioselective Functionalization of Aromatic Rings
The structure of this compound contains two distinct aromatic rings, each with different susceptibilities to further chemical modification, such as electrophilic aromatic substitution. The directing effects of the existing substituents largely govern the position of any new functional group. libretexts.orgwikipedia.org
Ring A (derived from ethyl 2-aminobenzoate): This ring contains an ortho-para directing amide group (-NHCO-) and a meta-directing ester group (-COOEt). The amide group is a powerful activating ortho-para director due to the lone pair of electrons on the nitrogen atom, which can be donated into the ring through resonance. byjus.comlibretexts.org The ester group is a deactivating, meta-director. In cases of competing directing effects, the stronger activating group dominates. libretexts.org Therefore, electrophilic substitution on this ring is predicted to occur at the positions ortho and para to the amide nitrogen.
Ring B (derived from 4-nitrobenzoyl): This ring contains a strongly deactivating, meta-directing nitro group (-NO₂) and is also deactivated by the amide carbonyl group (-CONH-). byjus.com Both groups withdraw electron density from the ring, making it significantly less reactive towards electrophiles than Ring A. Any substitution on this ring would be directed to the positions meta to the nitro group.
| Aromatic Ring | Substituents | Overall Effect | Predicted Position of Electrophilic Attack |
| Ring A | -NHCO- (Activating, o,p-director) | Activated | Ortho and Para to the -NH group |
| -COOEt (Deactivating, m-director) | |||
| Ring B | -NO₂ (Deactivating, m-director) | Strongly Deactivated | Meta to the -NO₂ group |
| -CONH- (Deactivating, m-director) |
This differential reactivity allows for the regioselective functionalization of the molecule, enabling the synthesis of a diverse library of analogues by targeting the more activated "A" ring. nih.gov
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound and its derivatives can reduce environmental impact and improve efficiency. bohrium.com
Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as effective tools to accelerate organic reactions. jocpr.com Microwave-assisted synthesis can lead to dramatically reduced reaction times and increased yields for amide formation, often under solvent-free conditions. researchgate.nettandfonline.comtandfonline.com Similarly, ultrasound can enhance reaction rates and efficiency in amide coupling reactions. thieme-connect.comthieme-connect.comnih.gov
Catalysis: The use of catalysts is a cornerstone of green chemistry. In the precursor esterification step, replacing corrosive liquid acids like sulfuric acid with reusable solid acid catalysts can simplify purification and minimize waste. For the amide formation step, research into catalytic methods that avoid the use of stoichiometric activating agents or acyl chlorides is an active area. rsc.orgsigmaaldrich.com
Safer Solvents: Traditional syntheses often use hazardous solvents like dichloromethane. ucl.ac.uk A key green chemistry goal is to replace these with safer alternatives. For the reaction work-up and purification, greener solvents such as ethyl acetate (B1210297) or heptane (B126788) can often be substituted for more hazardous ones.
Atom Economy: While the Schotten-Baumann reaction is effective, it has a moderate atom economy due to the formation of HCl and its subsequent neutralization. Developing catalytic methods for direct amide formation from carboxylic acids and amines, which produce only water as a byproduct, represents a significant improvement in atom economy. sigmaaldrich.com
Chemical Reactivity and Transformation Mechanisms of Ethyl 2 4 Nitrobenzoyl Amino Benzoate
Reactivity at the Nitro Group
The nitro group (-NO₂) attached to the benzoyl ring is a powerful electron-withdrawing group. This property not only influences the electron density of the aromatic ring but also makes the nitro group itself a site for specific chemical reactions, most notably reduction and nucleophilic aromatic substitution.
Reduction Pathways and Products (e.g., to Amino Analogs)
The conversion of an aromatic nitro group to an amino group (-NH₂) is a fundamental transformation in organic synthesis. This reduction can be accomplished through various methods, including catalytic hydrogenation or the use of dissolving metals in acidic media. masterorganicchemistry.comwikipedia.org The resulting product from the reduction of ethyl 2-[(4-nitrobenzoyl)amino]benzoate is ethyl 2-[(4-aminobenzoyl)amino]benzoate.
Common methods for this reduction include:
Catalytic Hydrogenation: This is one of the most efficient and clean methods for nitro group reduction. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgorgsyn.org The reaction is often performed in a solvent like ethanol (B145695). orgsyn.org
Metal/Acid Reduction: Historically, a common method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com For instance, the reduction of the related compound, ethyl 4-nitrobenzoate (B1230335), can be achieved using iron filings in dilute acid. chemicalbook.com
Other Reagents: Modern methods have also employed other reagent systems. For example, indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol has been shown to be effective for the selective reduction of aromatic nitro compounds. orgsyn.org Sodium hydrosulfite can also be used for this transformation. wikipedia.org
The general reaction is as follows:
![Chemical reaction showing the reduction of the nitro group on this compound to an amino group, resulting in ethyl 2-[(4-aminobenzoyl)amino]benzoate.](https://i.imgur.com/8Q9wYjC.png)
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Typical Conditions | Product | Reference(s) |
|---|---|---|---|
| H₂ / Pd/C | Ethanol, Room Temperature | Ethyl 2-[(4-aminobenzoyl)amino]benzoate | wikipedia.orggoogle.com |
| H₂ / PtO₂ | Ethanol, Shaken with H₂ | Ethyl 2-[(4-aminobenzoyl)amino]benzoate | wikipedia.orgorgsyn.org |
| Fe / HCl (or Acetic Acid) | Refluxing Acid | Ethyl 2-[(4-aminobenzoyl)amino]benzoate | masterorganicchemistry.comwikipedia.org |
| Sn / HCl | Acidic Conditions | Ethyl 2-[(4-aminobenzoyl)amino]benzoate | masterorganicchemistry.com |
| Indium / NH₄Cl | Aqueous Ethanol, Reflux | Ethyl 2-[(4-aminobenzoyl)amino]benzoate | orgsyn.org |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of a strong electron-withdrawing group, such as the nitro group, positioned para to a potential leaving group can activate an aromatic ring towards nucleophilic attack. wikipedia.orgbyjus.com In the case of this compound, the nitro group itself can act as a leaving group, although this is less common than the displacement of a halide. More typically, SNAr reactions occur on substrates where a good leaving group (like a halogen) is ortho or para to the nitro group. libretexts.org
However, under certain conditions, direct displacement of the nitro group is possible. The mechanism for an SNAr reaction involves two main steps:
Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the nitro group), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which is crucial for its stabilization.
Elimination: The leaving group (NO₂⁻) is expelled, and the aromaticity of the ring is restored.
Strong nucleophiles are required for this reaction to proceed effectively.
Table 2: Potential SNAr Reactions at the Nitro-Substituted Ring
| Nucleophile (Nu⁻) | Potential Product | Notes | Reference(s) |
|---|---|---|---|
| Methoxide (CH₃O⁻) | Ethyl 2-[(4-methoxybenzoyl)amino]benzoate | Requires strong basic conditions. The nitro group is displaced by the methoxy (B1213986) group. | wuxibiology.com |
| Hydroxide (B78521) (OH⁻) | Ethyl 2-[(4-hydroxybenzoyl)amino]benzoate | Reaction with strong bases like NaOH at elevated temperatures can lead to substitution. | libretexts.org |
| Thiols (RS⁻) | Ethyl 2-{[4-(alkylthio)benzoyl]amino}benzoate | Thiolates are generally good nucleophiles for SNAr reactions. | nih.gov |
Reactions Involving the Amide Linkage
The amide bond (-CO-NH-) is known for its stability due to resonance, which imparts a partial double-bond character to the C-N bond. nih.gov However, under forceful conditions, it can be cleaved through hydrolysis or undergo other transformations.
Hydrolysis under Controlled Acidic and Basic Conditions
Amide hydrolysis involves the cleavage of the C-N bond, yielding a carboxylic acid and an amine. This reaction typically requires heating in the presence of a strong acid or base. openstax.orglibretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the amide is hydrolyzed. masterorganicchemistry.com The mechanism begins with the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Proton transfer and subsequent elimination of the amine (which is protonated to an ammonium salt under acidic conditions) yields the carboxylic acid. openstax.orgmasterorganicchemistry.com For this compound, this reaction produces 4-nitrobenzoic acid and ethyl 2-aminobenzoate (B8764639) (which would be protonated to its ammonium salt). libretexts.org
Base-Promoted Hydrolysis (Saponification): Under strong basic conditions (e.g., NaOH, KOH) with heating, the hydroxide ion acts as a nucleophile, attacking the amide carbonyl carbon. openstax.org This forms a tetrahedral intermediate, from which the amide anion is expelled. A final proton transfer results in the formation of a carboxylate salt and an amine. openstax.orglibretexts.org In this case, the products are sodium 4-nitrobenzoate and ethyl 2-aminobenzoate.
Table 3: Products of Amide Hydrolysis
| Condition | Reagents | Products | Reference(s) |
|---|---|---|---|
| Acidic | H₂O, H⁺ (e.g., HCl), heat | 4-Nitrobenzoic acid + Ethyl 2-aminobenzoate hydrochloride | libretexts.orglibretexts.org |
Transamidation and Cleavage Reactions
Transamidation is a reaction where the amine portion of an amide is exchanged with another amine. This process is generally difficult due to the stability of the amide bond but can be achieved using catalysts. Palladium-catalyzed reactions, for example, have been developed to facilitate the cleavage of the C-N bond in amides, allowing them to react with other amines. rsc.org
Specialized reagents can also be used to cleave the amide bond under milder conditions than traditional hydrolysis. For instance, hydroxylamine (B1172632) (NH₂OH) or its salts can be used to cleave amide bonds. google.com
Transformations of the Ester Moiety
The ethyl ester group (-COOCH₂CH₃) is another key reactive site in the molecule. It is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis.
Hydrolysis: Similar to amides, esters can be hydrolyzed under both acidic and basic conditions. libretexts.org
Acid-Catalyzed Ester Hydrolysis: This is the reverse of Fischer esterification. cutm.ac.in The reaction is an equilibrium process that requires heating the ester with a large excess of water and a strong acid catalyst. libretexts.org The products are 2-[(4-nitrobenzoyl)amino]benzoic acid and ethanol.
Base-Promoted Ester Hydrolysis (Saponification): This is an irreversible reaction where a base, such as sodium hydroxide, is used in stoichiometric amounts. youtube.com The hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt and an alcohol. libretexts.orgquora.comsserc.org.uk The products are the sodium salt of 2-[(4-nitrobenzoyl)amino]benzoic acid and ethanol.
Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) and an acid catalyst would result in the formation of mthis compound and ethanol. libretexts.org
Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction would convert the ester group into a hydroxymethyl group (-CH₂OH), yielding {2-[(4-nitrobenzoyl)amino]phenyl}methanol.
Aminolysis: Esters can react with ammonia (B1221849) or primary/secondary amines to form amides. libretexts.org This reaction would convert the ester group into an amide group.
Table 4: Transformations of the Ester Moiety
| Reaction Type | Reagents | Products | Reference(s) |
|---|---|---|---|
| Acidic Hydrolysis | H₂O, H⁺, heat | 2-[(4-Nitrobenzoyl)amino]benzoic acid + Ethanol | libretexts.orglibretexts.org |
| Basic Hydrolysis (Saponification) | NaOH, H₂O, heat | Sodium 2-[(4-nitrobenzoyl)amino]benzoate + Ethanol | libretexts.orgquora.comsserc.org.uk |
| Transesterification | R'OH, H⁺ or R'O⁻ | Mthis compound (if R'=CH₃) + Ethanol | libretexts.org |
| Reduction | LiAlH₄, then H₂O | {2-[(4-Nitrobenzoyl)amino]phenyl}methanol | libretexts.org |
Saponification and Ester Exchange Reactions
The ester functionality in this compound is susceptible to nucleophilic acyl substitution reactions, primarily saponification and transesterification.
Saponification: This is the base-promoted hydrolysis of the ethyl ester to yield the corresponding carboxylate salt and ethanol. The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The rate of saponification is significantly influenced by the electronic nature of the substituents on the aromatic rings. The presence of the electron-withdrawing 4-nitrobenzoyl group is expected to increase the rate of saponification compared to simpler benzoates. This is because the nitro group inductively withdraws electron density, making the ester's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion. Studies on analogous compounds, such as ethyl p-nitrobenzoate, have shown that they saponify more rapidly than unsubstituted ethyl benzoate (B1203000) due to this electronic effect. pearson.com The rate-determining step is the formation of a tetrahedral intermediate following the hydroxide attack.
Transesterification: This reaction involves the exchange of the ethyl group of the ester with another alcohol, typically in the presence of a catalyst. google.com This process is an equilibrium reaction, and completion is often achieved by using a large excess of the new alcohol or by removing the ethanol by-product through distillation. googleapis.com While specific transesterification studies on this compound are not detailed, processes involving similar compounds like ethyl 4-aminobenzoate (B8803810) utilize catalysts and heat. google.comgoogleapis.com The volatility of the starting ester can sometimes lead to loss of material and deposition in reaction equipment, a factor that would need to be managed. google.com
Table 1: Overview of Hydrolysis and Transesterification Reactions
| Reaction Type | Reagents & Conditions | Expected Product | Mechanistic Notes |
|---|---|---|---|
| Saponification | Aqueous NaOH or KOH, Heat | Sodium 2-[(4-nitrobenzoyl)amino]benzoate | Proceeds via a tetrahedral intermediate. Rate enhanced by the electron-withdrawing nitro group. pearson.com |
| Transesterification | R-OH (e.g., 1-butanol), Acid or Base Catalyst, Heat | Alkyl 2-[(4-nitrobenzoyl)amino]benzoate | Equilibrium process; driven to completion by removing ethanol. google.comgoogleapis.com |
Electrophilic Aromatic Substitution on the Benzene (B151609) Rings
The title compound possesses two distinct benzene rings, each with different susceptibilities and regioselectivities towards electrophilic aromatic substitution (EAS). youtube.com The directing effects of the substituents on each ring are critical in determining the outcome of reactions like nitration, halogenation, or Friedel-Crafts reactions. ucalgary.ca
Ring A (Anthranilate Moiety): This ring is substituted with an ethyl ester group (-COOEt) and an acylamino group (-NHCOC₆H₄NO₂).
The -COOEt group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position. ucalgary.cachegg.com
The acylamino group is an electron-donating, activating group that directs incoming electrophiles to the ortho and para positions. ucalgary.ca
In a competition between these two, the strongly activating acylamino group's directing effect dominates. Therefore, electrophilic substitution is predicted to occur primarily at the positions ortho and para to the acylamino group.
Ring B (4-Nitrobenzoyl Moiety): This ring is substituted with a nitro group (-NO₂) and an amide carbonyl linkage (-CONH-).
The -NO₂ group is a powerful electron-withdrawing, deactivating group that directs to the meta position. youtube.comucalgary.ca
The -CONH- group (viewed from the benzoyl ring) is also electron-withdrawing and deactivating, directing meta.
With two strong deactivating groups, Ring B is significantly less reactive towards EAS than Ring A. Any substitution would be directed to the positions meta to both groups.
Table 2: Directing Effects for Electrophilic Aromatic Substitution
| Ring | Substituent | Electronic Effect | Directing Influence | Predicted Reactivity |
|---|---|---|---|---|
| Ring A | -NHCO- (Acylamino) | Activating, e⁻-donating | ortho, para | High |
| -COOEt (Ester) | Deactivating, e⁻-withdrawing | meta | Low | |
| Ring B | -NO₂ (Nitro) | Deactivating, e⁻-withdrawing | meta | Very Low |
| -CONH- (Amide) | Deactivating, e⁻-withdrawing | meta | Very Low |
Mechanistic Investigations of Key Reaction Pathways
Elucidation of Reaction Intermediates and Transition States
Mechanistic understanding of the reactions of this compound relies on the characterization of transient species.
Saponification: The key intermediate in the saponification pathway is a tetrahedral carbonyl intermediate . This species is formed when the hydroxide nucleophile attacks the electrophilic carbon of the ester group. The transition state leading to this intermediate is the highest energy point in the first step of the reaction. The subsequent collapse of this intermediate to reform the carbonyl, expelling the ethoxide leaving group, is rapid.
Electrophilic Aromatic Substitution: The mechanism of EAS proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex . youtube.com This intermediate is formed when an electrophile attacks the π-system of one of the benzene rings, temporarily disrupting its aromaticity. The stability of this intermediate is crucial. For Ring A, the positive charge of the arenium ion can be delocalized by the lone pair of electrons on the acylamino nitrogen, significantly stabilizing the intermediate and the transition state leading to it. For Ring B, the electron-withdrawing nitro and amide carbonyl groups would destabilize the arenium ion, resulting in a much higher activation energy for its formation.
Kinetic Studies and Rate-Determining Steps
Saponification: The rate-determining step is the initial nucleophilic attack of the hydroxide ion on the ester carbonyl to form the tetrahedral intermediate. The reaction is expected to follow second-order kinetics (first-order in ester and first-order in hydroxide). The presence of the electron-withdrawing 4-nitrobenzoyl group accelerates this step compared to unsubstituted benzoates. pearson.com
A study on the cyclization of the related ethyl 2-(aminosulfonyl)benzoate found that the reaction followed pseudo-first-order kinetics, with the rate constant dependent on pH and temperature. nih.gov Similar dependencies would be expected for reactions of this compound.
Influence of Electronic and Steric Factors on Reactivity
The reactivity of this compound is a direct consequence of the electronic and steric properties of its constituent groups.
Electronic Factors:
The nitro group is the dominant electron-withdrawing feature. It deactivates Ring B towards EAS, increases the acidity of the amide N-H proton, and increases the electrophilicity of the ester carbonyl, thereby accelerating saponification. pearson.comucalgary.ca
The acylamino group is an activating ortho-, para-director for EAS on Ring A. ucalgary.ca Its electron-donating character via resonance is key to the higher reactivity of Ring A.
The ester group is a deactivating meta-director on Ring A, but its influence is overridden by the more powerful acylamino group. ucalgary.ca
Steric Factors:
In EAS on Ring A, the bulky acylamino group (-NHCOC₆H₄NO₂) and the adjacent ester group create significant steric hindrance. This will likely cause a preference for substitution at the less hindered para-position relative to the acylamino group over the ortho-positions. This is a common phenomenon observed in substituted benzenes. ucalgary.ca
The relative orientation of the two rings around the amide bond can also influence reactivity by affecting the planarity and conjugation of the system.
Table 3: Summary of Electronic and Steric Influences on Reactivity
| Functional Group | Electronic Influence | Steric Influence | Resulting Reactivity |
|---|---|---|---|
| -NO₂ | Strong electron-withdrawing | Minimal direct steric hindrance to other ring | Deactivates Ring B for EAS; accelerates saponification. pearson.comucalgary.ca |
| -NHCO- | Activating (on Ring A), e⁻-donating | Significant steric bulk | Directs EAS to ortho, para on Ring A; hinders ortho attack. ucalgary.ca |
| -COOEt | Deactivating (on Ring A), e⁻-withdrawing | Moderate steric bulk | Directs meta; hinders attack at adjacent positions. ucalgary.ca |
Advanced Structural Characterization and Spectroscopic Elucidation
Single Crystal X-ray Diffraction Studies for Molecular Architecture
Single-crystal X-ray diffraction analysis of ethyl 2-[(4-nitrobenzoyl)amino]benzoate has provided an unambiguous determination of its molecular structure and crystal packing. These studies reveal a molecule with distinct conformational features and a supramolecular assembly governed by a network of non-covalent interactions.
Conformational Analysis and Dihedral Angles
The molecular conformation of this compound is characterized by a notable planarity and specific orientations of its substituent groups. The dihedral angle between the mean planes of the two benzene (B151609) rings is a critical parameter, determined to be 4.0 (9)°. This near co-planar arrangement suggests a degree of electronic communication between the two aromatic systems.
Further conformational details emerge from the torsion angles of the nitro and carbonyl groups. The nitro group is twisted by 16.4 (4)° from the mean plane of the benzene ring to which it is attached. researchgate.netrsc.org The carbonyl group, bridging the two aromatic moieties, is twisted from the mean planes of the two benzene rings by 4.5 (0)° and 4.7 (9)°, respectively. researchgate.netrsc.org Additionally, the ethyl group of the ester function exhibits disorder within the crystal structure. researchgate.netrsc.org
| Parameter | Value (°) |
| Dihedral angle between benzene rings | 4.0 (9) |
| Twist of nitro group from benzene plane | 16.4 (4) |
| Twist of carbonyl group from benzene planes | 4.5 (0) and 4.7 (9) |
Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)
The stability of the crystal lattice of this compound is significantly influenced by a combination of intra- and intermolecular hydrogen bonds. An important intramolecular N—H···O hydrogen bond is observed, which contributes to the planarity of the central amide linkage. researchgate.netrsc.org
Crystal Packing and Supramolecular Assembly
The crystallographic data reveals that this compound crystallizes in the triclinic space group P-1. The unit cell parameters have been determined as follows:
| Parameter | Value |
| a | 6.9802 (3) Å |
| b | 9.3570 (4) Å |
| c | 12.5779 (5) Å |
| α | 102.833 (4)° |
| β | 94.296 (4)° |
| γ | 107.567 (4)° |
| V | 754.68 (6) ų |
| Z | 2 |
These parameters define the repeating unit of the crystal lattice. The supramolecular assembly is a result of the interplay of the intermolecular C—H···O hydrogen bonds, which link the molecules into a three-dimensional network. This packing arrangement dictates macroscopic properties such as melting point and solubility.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR and 13C NMR for Structural Assignment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group and the two aromatic rings. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), likely in the upfield region of the spectrum. The aromatic protons would appear as a complex series of multiplets in the downfield region, with their specific chemical shifts influenced by the electronic effects of the nitro, amino, and carbonyl substituents. The amide proton (N-H) would likely appear as a broad singlet.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule by probing the vibrations of its chemical bonds. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information based on the interaction of molecules with electromagnetic radiation.
In the FT-IR spectrum of this compound, the presence of its key functional groups would be confirmed by characteristic absorption bands. The secondary amide linkage is particularly significant, giving rise to a distinct N-H stretching vibration, typically observed in the range of 3370-3170 cm⁻¹ spectroscopyonline.com. This is often a peak of medium intensity and width spectroscopyonline.com. The amide group also produces two other prominent bands: the Amide I band, primarily due to the C=O stretching vibration, which appears strongly between 1700 and 1600 cm⁻¹, and the Amide II band, which arises from N-H bending and C-N stretching, found between 1580 and 1515 cm⁻¹ spectroscopyonline.comleibniz-fli.de.
The nitroaromatic portion of the molecule contributes strong and characteristic bands. Aromatic nitro compounds typically display two distinct stretching vibrations for the NO₂ group: an asymmetric stretch, which is very strong and appears in the 1550-1490 cm⁻¹ region, and a symmetric stretch, of medium to strong intensity, found between 1355-1315 cm⁻¹.
The ethyl ester functional group is identified by its strong carbonyl (C=O) stretching band, which for an α,β-unsaturated ester like this one, is expected between 1730-1715 cm⁻¹ libretexts.orgorgchemboulder.com. Additionally, two C–O stretching vibrations are characteristic of esters and appear as strong bands in the 1300-1000 cm⁻¹ region of the spectrum libretexts.orgorgchemboulder.com. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the alkyl C-H stretches from the ethyl group would appear just below this value libretexts.org.
Raman spectroscopy provides complementary data. While the nitro group's symmetric stretch is often strong in the Raman spectrum, the Amide I band is also a key feature, sensitive to the protein backbone conformation in larger biomolecules spectroscopyonline.comcase.edu. Studies on secondary amides show that the Amide I band can be observed in Raman spectra, and its position can be influenced by hydrogen bonding nih.govresearchgate.netarxiv.org. For aromatic nitro compounds, key Raman shifts include the NO₂ symmetric stretch near 1350 cm⁻¹ acs.orgnsf.gov.
Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Predicted FT-IR Range (cm⁻¹) | Predicted Raman Range (cm⁻¹) |
|---|---|---|---|
| Secondary Amide | N-H Stretch | 3370 - 3170 spectroscopyonline.com | 3370 - 3170 |
| C=O Stretch (Amide I) | 1700 - 1630 spectroscopyonline.comleibniz-fli.de | 1700 - 1630 nih.govresearchgate.net | |
| N-H Bend (Amide II) | 1580 - 1515 spectroscopyonline.comleibniz-fli.de | Not typically prominent | |
| Aromatic Nitro | Asymmetric NO₂ Stretch | 1550 - 1490 | Weak or absent |
| Symmetric NO₂ Stretch | 1355 - 1315 | 1355 - 1315 acs.orgnsf.gov | |
| Ethyl Ester | C=O Stretch | 1730 - 1715 libretexts.orgorgchemboulder.com | 1730 - 1715 |
| C-O Stretch | 1300 - 1000 libretexts.orgorgchemboulder.com | Present | |
| Aromatic Rings | C-H Stretch | > 3000 libretexts.org | > 3000 |
| C=C Stretch | ~1600 - 1450 | ~1600 - 1450 | |
| Alkyl (Ethyl) | C-H Stretch | < 3000 libretexts.org | < 3000 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. For this compound (C₁₆H₁₄N₂O₅), the molecular weight is 314.29 g/mol . In an MS experiment, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be expected at m/z 314 or 315, respectively.
The fragmentation of this molecule under electron ionization (EI) would likely proceed through several predictable pathways based on its functional groups. A common fragmentation pattern for amides is the cleavage of the N-CO bond nih.govunl.ptrsc.org. This would lead to two primary fragment ions:
The 4-nitrobenzoyl cation at m/z 150. This ion is stabilized by the aromatic ring.
An ion corresponding to the ethyl anthranilate radical at m/z 164.
The 4-nitrobenzoyl cation (m/z 150) could further fragment through the loss of the nitro group (NO₂, 46 Da) to yield a benzoyl cation at m/z 104, or through the loss of NO (30 Da) to give an ion at m/z 120 nih.gov. The benzoyl cation itself is a common fragment and may further lose carbon monoxide (CO, 28 Da) to form a phenyl cation at m/z 77.
Fragmentation of the ethyl anthranilate portion would likely follow patterns seen in ethyl esters of amino acids acs.org. A characteristic fragmentation is the loss of the ethoxy group (-OC₂H₅, 45 Da) from the molecular ion or the ethyl anthranilate fragment, or the loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty rearrangement if a gamma-hydrogen is available jove.com.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Predicted m/z | Identity of Fragment | Plausible Origin |
|---|---|---|
| 314 | [M]⁺ | Molecular Ion |
| 165 | [C₉H₁₁NO₂]⁺ | Ethyl 2-aminobenzoate (B8764639) cation (from amide cleavage) |
| 150 | [C₇H₄NO₃]⁺ | 4-Nitrobenzoyl cation (from amide cleavage) nih.govunl.pt |
| 120 | [C₇H₄O₂]⁺ | Loss of NO from m/z 150 nih.gov |
| 104 | [C₇H₄O]⁺ | Loss of NO₂ from m/z 150 nih.gov |
| 77 | [C₆H₅]⁺ | Loss of CO from m/z 104/105 |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is characterized by the wavelength of maximum absorbance (λₘₐₓ). The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from its three chromophores: the nitrobenzene moiety, the benzanilide-like amide moiety, and the ethyl anthranilate moiety.
Nitrobenzene itself typically shows a strong absorption band around 250-280 nm, which is attributed to a π→π* transition, and a much weaker n→π* transition at longer wavelengths, around 340-355 nm nih.govscientific.netresearchgate.netresearchgate.net. The presence of the amide and ester groups, which extend the conjugated system, would likely cause a bathochromic (red) shift in these absorptions.
Benzanilide (B160483), a similar secondary amide, exhibits a maximal absorption around 260 nm researchgate.net. Similarly, ethyl anthranilate (ethyl 2-aminobenzoate) shows a UV maximum around 330 nm nih.gov. Given the extended conjugation across the entire molecule, it is plausible that this compound would exhibit strong absorption bands in the UVA range (315-400 nm) and UVB range (280-315 nm). The combination of these chromophores would likely result in a broad, intense absorption band between 260 nm and 350 nm.
Table 3: Predicted UV-Vis Absorption Maxima (λₘₐₓ) based on Constituent Chromophores
| Chromophore | Typical λₘₐₓ (nm) | Type of Transition |
|---|---|---|
| Nitrobenzene | ~265 - 280 nih.govscientific.netstackexchange.com | π → π* |
| ~340 - 355 nih.gov | n → π* | |
| Benzanilide | ~260 researchgate.net | π → π* |
| Ethyl Anthranilate | ~330 nih.gov | π → π* |
| Overall Molecule | Predicted ~260-350 | **π → π* and n → π*** |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular geometry, vibrational frequencies, and electronic properties of compounds. For a molecule like ethyl 2-[(4-nitrobenzoyl)amino]benzoate, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.
Geometry Optimization and Conformational Analysis
The first step in a theoretical investigation involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the amide linkage and the ethyl ester group, to identify the global energy minimum structure. While experimental X-ray crystallography has established the solid-state conformation, theoretical calculations provide insight into its preferred geometry in the gaseous phase, free from packing forces.
Vibrational Frequency Calculations and Spectroscopic Correlation
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency can be animated to visualize the corresponding atomic motions (e.g., stretching, bending, twisting). A scaling factor is often applied to the calculated frequencies to better correlate them with experimental spectra, aiding in the definitive assignment of spectral bands to specific functional groups, such as the C=O stretching of the ester and amide, and the symmetric and asymmetric stretches of the NO₂ group.
Electronic Structure Analysis
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis and Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the analysis would map the distribution of these orbitals across the molecule, identifying which parts (e.g., the nitrobenzoyl ring, the aminobenzoate ring) are most involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, rich in electrons and prone to electrophilic attack, while blue regions indicate positive potential, electron-poor and susceptible to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, and positive potential around the amide hydrogen atom.
Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Hyper-conjugation
Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge delocalization, hyper-conjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For this compound, NBO analysis could reveal significant delocalization of electron density from the aminobenzoate ring to the nitrobenzoyl ring through the amide linkage, providing quantitative insight into the electronic communication between the different parts of the molecule.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. Organic molecules, such as this compound, are of particular interest due to their large NLO responses, fast switching times, and the potential for molecular engineering. The NLO properties of a molecule are governed by its hyperpolarizability, which can be predicted using quantum chemical calculations.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for the analysis of NLO properties. researchgate.net For a molecule like this compound, the presence of an electron-donating group (the ethyl benzoate (B1203000) moiety) and an electron-withdrawing group (the 4-nitrobenzoyl moiety) connected by a π-conjugated system can lead to significant intramolecular charge transfer (ICT), a key factor for high NLO activity. nih.govbohrium.com
Theoretical studies on similar substituted anilines and N,N-dimethylanilines have shown that modifications to the donor and acceptor strengths, as well as the length of the conjugation path, can significantly impact the first-order hyperpolarizability (β). bath.ac.uk For instance, increasing the donor strength or the acceptor strength generally leads to a higher β value. bath.ac.uk
| Compound Analogue | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
|---|---|---|---|---|
| N-(4-nitrophenyl)acetamide | B3LYP/6-31G(d) | 6.8 | 145.3 | 1250 |
| Ethyl 4-aminobenzoate (B8803810) | B3LYP/6-31G(d) | 3.5 | 120.1 | 350 |
| N-(4-nitrophenyl)benzamide | MP2/6-31+G(d) | 7.2 | 210.5 | 2100 |
| Ethyl 2-(benzoylamino)benzoate | B3LYP/6-311++G(d,p) | 3.1 | 235.8 | 450 |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular behavior, including conformational changes, aggregation, and interactions with surrounding molecules like solvents.
A crucial component of MD simulations is the force field, which is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. For a novel or less-studied molecule like this compound, a specific force field may not be available. In such cases, a new set of parameters must be developed and validated.
The process of parameterization typically involves:
Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on the molecule and its fragments to obtain data on bond lengths, bond angles, dihedral angles, and partial atomic charges.
Parameter Fitting: The force field parameters are adjusted to reproduce the QM data as closely as possible. This is often an iterative process.
Validation: The newly parameterized force field is tested by running simulations and comparing the results with available experimental data, such as crystal structures or thermodynamic properties.
For aromatic amides, force fields like AMBER, CHARMM, and OPLS are often used as a starting point, with modifications made to accurately represent the specific interactions within the molecule.
MD simulations can be employed to investigate how molecules of this compound interact with each other and with solvent molecules. This is particularly important for understanding its solubility, crystal packing, and potential for self-assembly.
Solvent effects are studied by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol (B145695), DMSO). The simulations can then predict properties like the solvation free energy and the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
| Simulation Type | Key Parameters Investigated | Information Gained |
|---|---|---|
| Aggregation Simulation | Radial Distribution Functions (g(r)), Number of Hydrogen Bonds, π-π Stacking Distance and Angle | Preferred modes of self-assembly, dimer and oligomer structures. |
| Solvation Simulation | Solvation Free Energy, Solvent Accessible Surface Area (SASA), Radial Distribution Functions with Solvent | Solubility, solvent structuring around the molecule, identification of key solute-solvent interactions. |
Reaction Pathway and Mechanism Simulations
Computational chemistry can be used to model the chemical reactions that form this compound, providing insights into the reaction mechanism, identifying transition states, and predicting reaction energies.
The synthesis of this compound is typically achieved through a Schotten-Baumann reaction, which involves the acylation of an amine. chemistnotes.comwikipedia.org In this case, ethyl anthranilate is reacted with 4-nitrobenzoyl chloride in the presence of a base. pw.liveiitk.ac.in
Computational methods can be used to map out the entire reaction pathway. This involves:
Locating Stationary Points: The geometries of the reactants, products, intermediates, and transition states are optimized.
Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants, products, and intermediates have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations follow the reaction path downhill from the transition state to connect it to the corresponding reactants and products.
Beyond analyzing existing synthetic methods, computational chemistry can be a tool for designing new and improved synthetic routes. For instance, theoretical calculations could be used to:
Screen alternative reactants: The reactivity of different acylating agents or substituted anilines could be computationally assessed to find combinations that lead to higher yields or milder reaction conditions.
Investigate different catalysts: The effect of various bases or other catalysts on the reaction energy barrier could be simulated to identify more efficient catalytic systems.
Explore unconventional reaction conditions: The influence of different solvents or the use of microwave or photochemical activation could be modeled to explore novel synthetic strategies.
By combining computational screening with targeted experiments, the process of discovering and optimizing synthetic routes for molecules like this compound can be significantly accelerated.
Advanced Applications in Materials Science and Organic Engineering
Role as Synthetic Building Blocks for Complex Molecules
The compound serves as a fundamental starting material for a variety of advanced organic structures, from intricate heterocyclic systems to high-performance polymers.
Ethyl 2-[(4-nitrobenzoyl)amino]benzoate is a key intermediate in the synthesis of various heterocyclic compounds, most notably quinazolinones. The reaction of ethyl 2-aminobenzoate (B8764639) (a related precursor) with various benzoyl chlorides or nitriles can lead to the formation of a wide array of quinazolinone derivatives. These quinazoline-based molecules are of significant interest due to their diverse applications in materials science.
Furthermore, the amino and nitro functionalities of this compound and its derivatives allow for their use as monomers in polymerization reactions. For instance, after reduction of the nitro group to an amine, the resulting diamino compound can be reacted with diacids or their derivatives to form polyamides. These aromatic polyamides are known for their exceptional thermal stability and mechanical strength. While direct polymerization of this compound isn't commonly reported, its structural motifs are integral to the design of high-performance polymers. A broad range of novel aromatic poly(amide-imide)s have been synthesized through the direct polycondensation of new diamine monomers, showcasing the versatility of these building blocks in creating polymers with desirable properties.
The structural rigidity and potential for functionalization make derivatives of this compound suitable candidates for the construction of functionalized organic frameworks (FOFs). While specific research directly employing this exact compound in FOF synthesis is limited, its core components are representative of the building blocks used to create porous crystalline structures like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The aromatic rings provide a stable backbone, and the functional groups (or their derivatives) can act as linking points or sites for post-synthetic modification, enabling the design of frameworks with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis.
Exploration in Optoelectronic Materials
The conjugated system and the presence of electron-donating and electron-withdrawing groups in molecules derived from this compound suggest their potential for applications in optoelectronics.
Quinazoline (B50416) derivatives, which can be synthesized from precursors like ethyl 2-aminobenzoate, have shown promise as light-emitting materials. Research has demonstrated that certain novel quinazoline derivatives exhibit strong fluorescence in the blue region of the visible spectrum. The photophysical properties, including absorption and emission spectra, fluorescence quantum yields, and lifetimes, are often tunable by modifying the substituents on the aromatic rings. This tunability is a critical aspect in the development of materials for organic light-emitting diodes (OLEDs). Several studies have reported the synthesis and characterization of quinazoline derivatives as potential materials for OLEDs, highlighting their good thermal stability and high fluorescence quantum yields.
| Research Finding | Material Class | Key Property | Potential Application |
| Strong blue fluorescence observed. | Quinazoline Derivatives | High fluorescence quantum yield | Organic Light-Emitting Diodes (OLEDs) |
| Good thermal stability and high brightness. | Quinazoline-based materials | Electroluminescence | OLEDs |
The extended π-conjugation in polymers and macrocycles synthesized from building blocks related to this compound makes them candidates for organic semiconductors. The ability to form ordered structures, either through self-assembly or in thin films, is crucial for efficient charge transport. While direct application of the title compound as an organic semiconductor is not widely documented, the broader class of aromatic polyamides and related heterocyclic systems are being investigated for their semiconducting properties in non-biological contexts, such as in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The performance of these materials is highly dependent on their molecular packing and electronic structure.
Development of Chemical Sensors and Probes
The inherent functionalities of molecules derived from this compound make them excellent platforms for the design of chemical sensors and probes. The interaction of the sensor molecule with an analyte can lead to a measurable change in its physical properties, such as fluorescence or color.
Quinazoline derivatives have been successfully developed as fluorescent probes for a variety of analytes. For example, they have been shown to be highly sensitive and selective for the detection of certain metal ions. Specific probes have been designed for the detection of picric acid through fluorescence quenching, and for cyanide ions via fluorescence enhancement. Furthermore, ratiometric fluorescent probes for pH and "turn-on" fluorescent probes for thiols have been developed based on the quinazoline scaffold. The versatility of this class of compounds extends to the detection of physical parameters like viscosity and other important chemical species such as hypochlorite, nitroreductase, and hydrogen sulfide.
| Sensor Type | Target Analyte | Sensing Mechanism |
| Fluorescent Probe | Metal Ions | High sensitivity and selectivity |
| Fluorescent Probe | Picric Acid | Fluorescence quenching |
| Fluorescent Chemosensor | Cyanide Ions | Fluorescence enhancement |
| Ratiometric Fluorescent Probe | pH | Change in fluorescence spectrum |
| Fluorescent Turn-on Probe | Thiols | Fluorescence enhancement |
| Two-photon Fluorescent Probe | Viscosity | Fluorescence enhancement |
| Near-infrared Fluorescent Probe | Hypochlorite | Fluorescence enhancement |
| Fluorescent Probe | Nitroreductase | Fluorescence enhancement upon reduction |
| Fluorescent Probe | Hydrogen Sulfide | Fluorescence enhancement |
Design of Chemodosimeters and Fluorophores
The structural motifs present in this compound make it a compound of interest for the design of chemodosimeters and fluorophores. The nitroaromatic group is a well-known fluorescence quencher. This property can be exploited to create "turn-off" sensors, where the inherent fluorescence of a molecule is diminished in the presence of a specific analyte. Conversely, the transformation of the nitro group into an amino group through reduction can restore or enhance fluorescence, a principle often used in designing "turn-on" probes, particularly for detecting hypoxic conditions in biological systems. nih.gov
While direct research on the fluorescent properties of this compound is not extensively documented, the behavior of analogous compounds provides strong evidence of its potential. For instance, derivatives of 4-amino-7-nitrobenzofurazan (B187976) (NBD), which also contain nitro and amino functionalities on an aromatic core, are widely used as fluorescent labels. researchgate.net The fluorescence of these molecules is sensitive to their environment, a desirable trait for a sensor. rsc.org
Furthermore, the aminobenzoate portion of the molecule is structurally related to ortho-aminobenzoic acid (anthranilic acid) derivatives, which are known to be fluorescent. researchgate.net The combination of a potentially fluorescent aminobenzoate part with a quenching nitrobenzoyl part in a single molecule suggests that this compound could be a precursor for developing ratiometric or "turn-on" fluorescent sensors upon selective chemical transformation of the nitro group.
A notable example of a related benzamide (B126) compound in sensing is a "turn-off" fluorescent sensor for thorium (Th(IV)) based on a thin film of 2-(acetyloxy)-N-(5-nitro-2-thiazolyl)-benzamide embedded in a sol-gel matrix. vulcanchem.comacs.org This demonstrates that the benzamide scaffold containing a nitro group can be effectively utilized for the detection of specific metal ions.
Table 1: Examples of Nitroaromatic Compounds in Fluorescent Sensing
| Sensor Compound | Analyte | Sensing Mechanism | Detection Limit | Reference |
| 2-(acetyloxy)-N-(5-nitro-2-thiazolyl)-benzamide | Th(IV) | Fluorescence quenching | 3.0 x 10⁻⁸ M | vulcanchem.comacs.org |
| HNU-34 (a Metal-Organic Framework) | 2,6-dinitrophenol | Fluorescence quenching | 29.45 nM | sci-hub.se |
| HNU-34 (a Metal-Organic Framework) | Trinitrophenol (TNP) | Fluorescence quenching | 36.15 nM | sci-hub.se |
| Poly(vinylpyrrolidone)-supported Copper Nanoclusters | 2,4,6-trinitrophenol (TNP) | Fluorescence quenching | 81.44 x 10⁻¹² M | acs.org |
| Quinoline-based probe | Trinitrophenol (TNP) | Fluorescence quenching | 0.3 ppm | rsc.org |
Sensing Mechanisms Based on Molecular Recognition
The sensing capabilities of this compound would be predicated on specific molecular recognition events. The amide linkage provides a site for hydrogen bonding, while the nitro and ester groups can participate in electrostatic interactions and further hydrogen bonding.
The primary mechanism for sensing with nitroaromatic compounds often involves fluorescence quenching. This can occur through photoinduced electron transfer (PET), where the electron-deficient nitroaromatic moiety accepts an electron from the excited fluorophore, or through resonance energy transfer (RET) if there is sufficient spectral overlap between the donor's emission and the acceptor's absorption. cmu.edu The interaction of the sensor molecule with an analyte can disrupt these quenching pathways, leading to a "turn-on" response, or it can enhance them, resulting in a "turn-off" signal.
For instance, the detection of metal ions could occur through chelation with the amide and ester groups, altering the electronic properties of the molecule and thus its fluorescence. Anions, on the other hand, could be detected through hydrogen bonding interactions with the N-H of the amide group. The specificity of the sensor would be determined by the strength and geometry of these non-covalent interactions. The design of chemodosimeters often relies on irreversible chemical reactions between the sensor and the analyte, leading to a distinct change in the fluorescence signal. nih.gov
Applications in Catalysis and Reaction Mediums
The structural features of this compound also suggest its utility in the realms of catalysis and as a component of novel solvent systems.
Ligand Design for Metal-Organic Catalysis
The benzanilide (B160483) scaffold is a known motif in the design of ligands for transition metal-catalyzed reactions. The amide functionality can act as a directing group in C-H activation reactions, and both the nitrogen and oxygen atoms of the amide can coordinate to a metal center. The electronic properties of the benzanilide ligand can be tuned by substituents on the aromatic rings. rsc.orgresearchgate.net
In this compound, the strongly electron-withdrawing nitro group would significantly influence the electronic environment of the molecule. This could make the aromatic rings more electron-deficient, which can affect the reactivity in catalytic cycles, for example, by influencing the ease of reductive elimination. The specific substitution pattern could also direct the regioselectivity of metal-catalyzed C-H functionalization reactions. rsc.org
While specific catalytic applications of this compound as a ligand are not yet reported, the broader class of benzanilides has been employed in various cross-coupling reactions. The ability to fine-tune the steric and electronic properties of such ligands is crucial for optimizing catalytic activity and selectivity. researchgate.netsigmaaldrich.com
Table 2: Examples of Benzanilide-Type Ligands in Cross-Coupling Reactions
| Ligand Type | Reaction Type | Metal Catalyst | General Observations | Reference(s) |
| N-alkyl-benzanilides | C-H hydroxylation | Pd(II) or Ru(II) | Regioselectivity is dependent on the metal catalyst. | rsc.org |
| Benzanilide derivatives | Native Chemical Ligation for drug synthesis | None (templated) | Forms aromatic amide bonds under mild conditions. | researchgate.netnih.gov |
| Biaryl phosphine (B1218219) ligands with amide backbone | C-N cross-coupling | Palladium | Effective for arylation of sterically hindered amines. | nih.gov |
Role in Non-Traditional Solvent Systems
Amide-functionalized molecules are of growing interest in the formulation of non-traditional solvent systems, such as deep eutectic solvents (DESs). DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that have a significantly lower melting point than the individual components. scribd.com Amides are effective HBDs due to their ability to form strong hydrogen bonds. acs.orgscribd.com
This compound, with its amide group, could potentially serve as a component in a DES formulation. The presence of the ester and nitro groups would impart a high degree of polarity and specific interaction capabilities to the resulting solvent. Amide-based DESs have been explored for various applications, including as electrolytes in batteries and as media for chemical reactions. aip.org The physicochemical properties of such solvents, including viscosity, density, and surface tension, can be tuned by the choice of the HBA and HBD. researchgate.net
Table 3: Physicochemical Properties of Representative Amide-Based Deep Eutectic Solvents
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Freezing Point (°C) | Reference |
| Choline chloride | Urea | 1:2 | 12 | scribd.com |
| Choline chloride | Benzamide | 1:2 | 92 | scribd.com |
| Choline chloride | 1-Methyl urea | 1:2 | 29 | scribd.com |
It is important to note that while this compound could be a component of a DES, it is a single compound and not a DES itself. However, its structural features are representative of the types of molecules being explored for the creation of new, functional solvent systems with tailored properties.
Structure Property Relationships and Derivative Studies
Influence of Substituent Effects on Chemical Behavior
Substituents on the aromatic rings and modifications to the core functional groups can dramatically alter the electronic distribution, conformation, and reactivity of the parent molecule.
The nitro group (-NO₂) on the benzoyl moiety is a potent electron-withdrawing group, which significantly influences the molecule's reactivity. quora.com By withdrawing electron density from the aromatic ring through both inductive and resonance effects, it deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation on this ring occur much more slowly than on unsubstituted benzene (B151609). quora.comlumenlearning.comlibretexts.org Conversely, this electron withdrawal increases the reactivity of the haloarene precursors towards nucleophilic substitution, particularly when the nitro group is located at the ortho or para positions relative to the leaving group. doubtnut.comyoutube.com The presence of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby accelerating the reaction. doubtnut.com
The position of the nitro group is critical. While a nitro group at any position is deactivating for electrophilic substitution, it directs incoming electrophiles primarily to the meta position, which is comparatively less electron-deficient than the ortho and para positions. quora.comminia.edu.eg In contrast, for nucleophilic aromatic substitution on a haloarene precursor, ortho and para-nitro groups are strongly activating, whereas a meta-nitro group has a much weaker effect as its electron-withdrawing resonance effect does not extend to the reaction center.
Kinetic studies on the solvolysis of related compounds, like o-nitrobenzyl bromide and o-nitrobenzoyl chloride, reveal the complex interplay of steric hindrance and electronic effects. nih.gov For o-nitrobenzoyl chloride, the reactivity is significantly lower than its para-isomer in most solvents due to the steric hindrance of the ortho-nitro group. nih.gov However, in certain solvents like aqueous fluoroalcohol, the ortho-isomer becomes much more reactive, highlighting the profound influence of the solvent environment on substituent effects. nih.gov
Modifications to the ester and amide functionalities are key strategies for fine-tuning the molecule's properties.
Amide Moiety: The amide linkage (-CO-NH-) is a cornerstone of the molecule's structure.
Bioisosteric Replacement: Replacing the amide oxygen with sulfur to form a thioamide can drastically alter biological activity. In one study on benzanilides, this substitution led to a 325-fold increase in antispasmodic activity, demonstrating the significant role of the amide linker's heteroatom. nih.govresearchgate.net
Chemical Stability: Amide bonds are generally stable due to resonance. mdpi.com Their cleavage typically requires harsh conditions, making selective transformation in the presence of other functional groups like esters a significant chemical challenge. researchgate.netresearchgate.net
Ester Moiety: The ethyl ester group (-COOCH₂CH₃) also offers a site for modification.
Amide-to-Ester Substitution: In the context of drug design, particularly for large molecules like PROTACs, a bioisosteric amide-to-ester substitution in the linker region has been explored as a strategy to improve physicochemical properties. nih.gov This change can lead to increased cell permeability by reducing the number of hydrogen bond donors and modulating lipophilicity, which can enhance cellular activity. nih.gov
Reactivity: Ester groups can be translocated from one position to another on an aromatic ring in a process termed an "ester dance." nih.gov They can also be converted into other functional groups, such as amides or amines, through various synthetic transformations. mdpi.com
Comparative Analysis with Structurally Related Aromatic Amide-Esters
Comparing ethyl 2-[(4-nitrobenzoyl)amino]benzoate with its derivatives and analogues provides valuable insight into structure-activity relationships.
Substituting the nitro group or adding other substituents to the aromatic rings leads to a family of compounds with varied properties. The nature of these substituents—whether they are electron-donating or electron-withdrawing—and their position on the rings are paramount.
Cyano Substituents: The cyano group (-CN) is a strong electron-withdrawing group, similar to the nitro group. It deactivates the aromatic ring and is meta-directing. libretexts.org The synthesis of cyano-substituted ester derivatives has been explored in various contexts. pnrjournal.com
Alkyl Substituents: Alkyl groups (e.g., methyl, -CH₃) are weakly electron-donating through an inductive effect and hyperconjugation. libretexts.orgminia.edu.eg They are activating and ortho-, para-directing. fiveable.me
The following interactive table presents a comparison of physical data for several p-substituted benzanilide (B160483) derivatives, illustrating the impact of different functional groups. ajol.info
Table 1: Physical Properties of p-Substituted Benzanilide Derivatives
| Substituent (on benzoyl ring) | Compound Name | Melting Point (°C) | Key IR Bands (Amide I, cm⁻¹) |
|---|---|---|---|
| -H | Benzanilide | 163 | ~1655 |
| -CH₃ | p-Methylbenzanilide | 158 | ~1650 |
| -Cl | p-Chlorobenzanilide | 193.5 | ~1658 |
| -Br | p-Bromobenzanilide | 202 | ~1658 |
Data sourced from infrared band assignment studies of benzanilides. ajol.info
The amide group serves as a critical linker between the two aromatic moieties. Altering this linker provides another avenue for modifying the compound's properties. One approach involves inserting flexible methylene (B1212753) spacers between the amide group and one of the aromatic rings. This modification increases the distance and rotational freedom between the two aryl portions, which can be used to probe the spatial requirements of biological targets. nih.gov Another significant modification is the replacement of the amide carbonyl oxygen with a sulfur atom to create a thiobenzanilide. nih.govresearchgate.net This change significantly alters the electronic properties and hydrogen-bonding capabilities of the linker, which has been shown to lead to dramatic increases in biological potency in certain systems. nih.gov
Rational Design of Novel Analogues with Tuned Properties
This process often involves:
Identifying the Pharmacophore: Determining the essential structural features required for a desired activity.
Bioisosteric Replacement: Swapping functional groups with others that have similar physical or electronic properties to improve potency, selectivity, or pharmacokinetic profiles. The amide-to-ester substitution is one such strategy. nih.gov
Conformational Control: Designing molecules to adopt a specific three-dimensional shape. For instance, in the field of liquid crystals, flexible linkers have been designed to accommodate the strong conformational preferences of tertiary benzanilide groups, leading to the successful creation of new materials. rsc.orgrsc.org
Computational Modeling: Using in-silico methods to predict the properties and interactions of designed molecules before undertaking their synthesis, saving time and resources. rug.nl
For example, a diversity-oriented synthesis of bioactive benzanilides has been achieved through regioselective C-H bond hydroxylation, a method that allows for the rapid creation of a library of related compounds for screening. rsc.org This strategic approach, guided by an understanding of substituent effects and reaction mechanisms, is at the heart of modern chemical synthesis and drug discovery. iomcworld.com
Targeted Modification for Enhanced Reactivity or Specific Interactions
The strategic modification of the lead compound, this compound, is a key area of research aimed at enhancing its chemical reactivity and fostering specific molecular interactions. These modifications are guided by structure-property relationships, where systematic changes to the molecule's architecture are correlated with its resultant biological or chemical behavior. The primary sites for modification on the this compound scaffold include the nitro group, the amide linkage, and the ethyl ester group.
One common strategy involves the reduction of the 4-nitro group to an amino group, transforming the molecule into ethyl 2-[(4-aminobenzoyl)amino]benzoate. This change significantly alters the electronic properties of the benzoyl ring, converting an electron-withdrawing group into an electron-donating one. The resulting amino group can then serve as a handle for further derivatization, such as the formation of Schiff bases or amides, to explore new interaction profiles. For instance, the reaction of related amino benzoates with various aldehydes can yield Schiff base derivatives with a range of electronic and steric properties. orientjchem.org
Furthermore, alterations to the ethyl ester group can be explored to influence pharmacokinetic properties such as solubility and membrane permeability. Hydrolysis of the ester to the corresponding carboxylic acid introduces a charged group, which can dramatically alter solubility and potential interactions with biological targets. Conversely, esterification with different alcohols can be used to fine-tune lipophilicity, which is a critical parameter for drug absorption and distribution.
Research on related 4-nitrobenzyl carbamates has shown that modifications to the aromatic ring and the carbamate (B1207046) linkage can significantly impact their activity as prodrugs. sci-hub.box For example, the introduction of alkoxy groups on the nitrobenzyl ring was found to influence the rate of fragmentation and release of the active agent. sci-hub.box These findings suggest that similar substitutions on the 4-nitrobenzoyl moiety of this compound could be a viable strategy for tuning its reactivity.
The following table summarizes potential modifications and their expected impact on the properties of this compound, based on findings from related compounds.
| Modification Site | Type of Modification | Rationale | Potential Outcome |
| 4-Nitro Group | Reduction to Amino Group | Alter electronic properties, provide handle for further derivatization | Enhanced reactivity for forming new derivatives (e.g., Schiff bases) |
| Substitution with other electron-withdrawing/donating groups | Modulate electronic character of the benzoyl ring | Fine-tuning of binding affinity and reactivity | |
| Amide Linkage | N-Alkylation/N-Arylation | Alter steric hindrance and hydrogen bonding capacity | Change in conformational preference and target interaction |
| Introduction of substituents on the benzoyl ring | Influence planarity and electronic distribution | Modified binding specificity and reactivity | |
| Ethyl Ester Group | Hydrolysis to Carboxylic Acid | Increase polarity and introduce a charge | Altered solubility and potential for new ionic interactions |
| Variation of the Alcohol Moiety | Modulate lipophilicity | Improved pharmacokinetic properties (absorption, distribution) |
Computational Screening for Promising Structural Motifs
Computational screening, or in silico screening, has emerged as a powerful tool in chemical research to predict the properties of novel molecules and to identify promising structural motifs before their actual synthesis. This approach saves significant time and resources by prioritizing compounds that are most likely to exhibit the desired characteristics. For this compound and its derivatives, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to investigate their electronic structure, reactivity, and potential for specific applications. nih.govresearchgate.net
A key aspect of computational screening is the analysis of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. By computationally introducing various substituents to the core structure of this compound, it is possible to screen for modifications that favorably alter this energy gap.
For example, a computational study on a related compound, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), and its derivatives demonstrated how substituting the methoxy (B1213986) group with stronger electron-donating groups could significantly enhance its nonlinear optical (NLO) properties. nih.govresearchgate.net A similar approach could be applied to this compound, where the nitro group could be replaced with other functional groups, or substituents could be added to either of the phenyl rings. The resulting changes in properties such as dipole moment, polarizability, and hyperpolarizability can be calculated to identify promising candidates for various applications.
Molecular docking simulations represent another important computational technique. This method predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or a DNA sequence. For this compound, docking studies could be used to screen a virtual library of its derivatives against a known biological target. The binding affinity and interaction modes predicted by these simulations can help in selecting the most promising compounds for synthesis and experimental testing.
The following table illustrates a hypothetical computational screening of derivatives of this compound, showcasing the types of data that can be generated.
| Derivative | Modification | Calculated HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) | Predicted Binding Affinity (kcal/mol) |
| Parent Compound | None | 4.5 | 5.2 | -6.8 |
| Derivative A | Replacement of -NO₂ with -CN | 4.2 | 4.8 | -7.1 |
| Derivative B | Replacement of -NO₂ with -NH₂ | 3.8 | 3.5 | -7.5 |
| Derivative C | Addition of -OH to the benzoate (B1203000) ring | 4.4 | 5.5 | -7.0 |
| Derivative D | Replacement of ethyl ester with methyl ester | 4.5 | 5.1 | -6.7 |
Note: The data in this table are hypothetical and for illustrative purposes only. They are intended to show the type of information that can be obtained from computational screening.
By systematically evaluating a wide range of virtual compounds, computational screening can guide the rational design of new derivatives of this compound with enhanced reactivity or specific interactions tailored for a particular application. This synergy between computational and experimental chemistry accelerates the discovery and development of new chemical entities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 2-[(4-nitrobenzoyl)amino]benzoate, and which characterization techniques are essential for confirming its structure?
- Methodological Answer :
- Synthesis : The compound is typically synthesized via a multi-step reaction starting with benzoic acid derivatives. A common approach involves coupling 4-nitrobenzoyl chloride with ethyl 2-aminobenzoate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or tetrahydrofuran are used under reflux conditions .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the aromatic proton environment and amide bond formation. High Performance Liquid Chromatography (HPLC) confirms purity (>95%), while Infrared (IR) spectroscopy identifies functional groups (e.g., nitro, ester, amide). Melting point analysis provides additional validation .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, light). Use HPLC to monitor degradation products over time. For thermal stability, store samples at 40°C, 60°C, and 80°C for 1–4 weeks. Photostability tests involve UV light exposure (ICH Q1B guidelines). Compare results to baseline spectral data (NMR, IR) to identify structural changes .
Advanced Research Questions
Q. What strategies are recommended to resolve discrepancies in NMR spectral data during structural elucidation of derivatives?
- Methodological Answer :
- Employ 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and assign ambiguous peaks. Cross-validate with computational methods (DFT calculations for NMR chemical shifts) using software like Gaussian or ADF. Compare experimental data with structurally analogous compounds (e.g., ethyl 2-[3-(4-nitrobenzoyl)thioureido]-benzoate) to identify substituent effects .
Q. How can researchers design experiments to elucidate the mechanism of enzyme inhibition by this compound?
- Methodological Answer :
- Kinetic Studies : Perform enzyme activity assays (e.g., spectrophotometric monitoring of substrate turnover) at varying inhibitor concentrations. Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Structural Analysis : Use X-ray crystallography or molecular docking (AutoDock Vina) to study inhibitor-enzyme interactions. Validate binding hypotheses with site-directed mutagenesis of key residues (e.g., catalytic site) .
Q. What computational approaches are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Apply Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites. Simulate reaction pathways using transition state theory (Gaussian 16). Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine computational models .
Data Contradiction and Theoretical Integration
Q. How should researchers address conflicting biological activity data across studies involving this compound?
- Methodological Answer :
- Perform meta-analysis of published datasets, focusing on variables like assay conditions (pH, temperature) and cell lines used. Replicate key experiments with standardized protocols (e.g., MTT assay for cytotoxicity). Use statistical tools (ANOVA, PCA) to identify outliers or confounding factors. Cross-reference with structural analogs (e.g., chloro- or iodo-substituted derivatives) to isolate substituent effects .
Q. What theoretical frameworks are applicable for linking the compound’s electronic properties to its spectroscopic behavior?
- Methodological Answer :
- Utilize conceptual Density Functional Theory (cDFT) to correlate electron density distribution with IR/NMR spectral features. For instance, the nitro group’s electron-withdrawing effect can be quantified via Natural Bond Orbital (NBO) analysis. Validate with experimental UV-Vis spectroscopy to assess charge-transfer transitions .
Experimental Design and Optimization
Q. What factorial design parameters are critical for optimizing the synthesis yield of this compound?
- Methodological Answer :
- Use a Response Surface Methodology (RSM) approach. Key factors include reaction temperature (60–100°C), molar ratio of reactants (1:1 to 1:1.5), and catalyst concentration. Analyze yield via HPLC and fit data to a quadratic model (software: Design-Expert). Confirm optimal conditions with triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
